molecular formula C34H60N3O7PS B1667168 [3-[[(2S)-1-[[(2S)-1-[[(2S)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]phosphinic acid CAS No. 167467-53-0

[3-[[(2S)-1-[[(2S)-1-[[(2S)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]phosphinic acid

Cat. No.: B1667168
CAS No.: 167467-53-0
M. Wt: 685.9 g/mol
InChI Key: QNNCDQUXVSUVDG-QKFLMABSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BMS-186511 is a bisubstrate analogue inhibitor of farnesyltransferase, an enzyme involved in the post-translational modification of proteins. This compound has shown potential anticancer activity, particularly in inhibiting the malignant growth properties of cell lines established from malignant schwannoma of neurofibromatosis type I patients .

Preparation Methods

The synthesis of BMS-186511 involves the incorporation of structural motifs from both farnesyl pyrophosphate and the CAAX tetrapeptide, the two substrates of the reaction catalyzed by farnesyltransferase. The synthetic route includes the preparation of a methyl carboxyl ester prodrug to improve cell permeability.

Properties

CAS No.

167467-53-0

Molecular Formula

C34H60N3O7PS

Molecular Weight

685.9 g/mol

IUPAC Name

[3-[[(2S)-1-[[(2S)-1-[[(2S)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]phosphinic acid

InChI

InChI=1S/C34H60N3O7PS/c1-23(2)13-11-14-26(7)15-12-16-27(8)17-20-45(42,43)21-18-29(38)36-30(24(3)4)33(40)37-31(25(5)6)32(39)35-28(19-22-46-10)34(41)44-9/h13,15,17,24-25,28,30-31H,11-12,14,16,18-22H2,1-10H3,(H,35,39)(H,36,38)(H,37,40)(H,42,43)/b26-15+,27-17+/t28-,30-,31-/m0/s1

InChI Key

QNNCDQUXVSUVDG-QKFLMABSSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)OC)NC(=O)CCP(=O)(C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O

SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)OC)NC(=O)CCP(=O)(CC=C(C)CCC=C(C)CCC=C(C)C)O

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)OC)NC(=O)CCP(=O)(CC=C(C)CCC=C(C)CCC=C(C)C)O

Appearance

white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

VVM

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMS186511;  BMS 186511;  BMS-186511.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-[[(2S)-1-[[(2S)-1-[[(2S)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]phosphinic acid
Reactant of Route 2
Reactant of Route 2
[3-[[(2S)-1-[[(2S)-1-[[(2S)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]phosphinic acid
Reactant of Route 3
Reactant of Route 3
[3-[[(2S)-1-[[(2S)-1-[[(2S)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]phosphinic acid
Reactant of Route 4
Reactant of Route 4
[3-[[(2S)-1-[[(2S)-1-[[(2S)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]phosphinic acid
Reactant of Route 5
Reactant of Route 5
[3-[[(2S)-1-[[(2S)-1-[[(2S)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]phosphinic acid
Reactant of Route 6
Reactant of Route 6
[3-[[(2S)-1-[[(2S)-1-[[(2S)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]phosphinic acid

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